3-(4-Methylphenyl)cyclopentanone
Overview
Description
3-(4-Methylphenyl)cyclopentanone, also known as Methylcyclopentenone, is an organic chemical compound with the molecular formula C12H14O and a molecular weight of 174.24 g/mol. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-(4-Methylphenyl)cyclopentanone involves the reaction of 2-Cyclopenten-1-one with 4-Tolylboronic acid . The reaction typically requires a palladium catalyst and is carried out under Suzuki–Miyaura coupling conditions . The reaction conditions include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)cyclopentanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The compound can undergo substitution reactions where the methyl group or the cyclopentanone ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Solvents: Toluene, ethanol, water
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, hydrocarbons
Substitution Products: Various substituted cyclopentanones
Scientific Research Applications
3-(4-Methylphenyl)cyclopentanone has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler ketone with a similar cyclopentanone ring structure.
4-Methylcyclohexanone: A related compound with a cyclohexanone ring instead of a cyclopentanone ring.
4-Methylbenzaldehyde: A compound with a similar methylphenyl group but with an aldehyde functional group instead of a ketone.
Uniqueness
3-(4-Methylphenyl)cyclopentanone is unique due to its specific combination of a cyclopentanone ring and a 4-methylphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in scientific research and industry.
Properties
IUPAC Name |
3-(4-methylphenyl)cyclopentan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-2-4-10(5-3-9)11-6-7-12(13)8-11/h2-5,11H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEIGRRGQJZYTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518720 | |
Record name | 3-(4-Methylphenyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90518720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86921-82-6 | |
Record name | 3-(4-Methylphenyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90518720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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